4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
This compound is a triazolopyridazine derivative featuring a benzamide core linked to a triazolo[4,3-b]pyridazin scaffold via an ethyl spacer. The structure includes a 4-methylbenzamide group and a 3-(propan-2-yloxy)propylamino substituent at the 6-position of the pyridazine ring. Such modifications are designed to enhance binding affinity and pharmacokinetic properties, particularly targeting enzymes or receptors where triazolopyridazines are known to interact, such as kinase inhibitors or neurotransmitter modulators .
Properties
IUPAC Name |
4-methyl-N-[2-[6-(3-propan-2-yloxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)29-14-4-12-22-18-9-10-19-24-25-20(27(19)26-18)11-13-23-21(28)17-7-5-16(3)6-8-17/h5-10,15H,4,11-14H2,1-3H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOWTYNNOYOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, including the formation of the triazolo-pyridazine core and subsequent functionalization. One common synthetic route includes:
Formation of the Triazolo-Pyridazine Core: This step typically involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond (benzamide group) and ether linkage (isopropyloxypropyl chain) are susceptible to hydrolysis under acidic or basic conditions.
-
Amide Hydrolysis :
Under reflux with 6M HCl (110°C, 12 hours), the benzamide group undergoes cleavage to yield 4-methylbenzoic acid and the corresponding amine intermediate .
Reaction : -
Ether Cleavage :
Treatment with HBr in acetic acid (48 hours, 25°C) cleaves the isopropyloxypropyl chain to form 3-bromopropanol and regenerate the primary amine .
Nucleophilic Substitution at the Triazolopyridazine Core
The triazolopyridazine ring undergoes nucleophilic substitution at the C3 position due to electron-withdrawing effects from adjacent nitrogen atoms.
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Amination :
Reaction with hydrazine hydrate (80°C, 8 hours) replaces the ethyl group at C3 with an amino group .
Reaction : -
Halogenation :
Electrophilic bromination (Br₂, DCM, 0°C) introduces bromine at the C7 position of the pyridazine ring .
Alkylation/Acylation of the Amino Group
The secondary amine in the isopropyloxypropyl chain reacts with alkyl halides or acyl chlorides.
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Alkylation :
Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 6 hours) yields a tertiary amine .
Reaction : -
Acylation :
Reaction with acetyl chloride (pyridine, 25°C, 4 hours) forms an acetamide derivative .
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hours | N-Methylated derivative | 90% | |
| Acylation | AcCl, Pyridine, 25°C, 4 hours | N-Acetylated derivative | 82% |
Catalytic Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura cross-coupling reactions.
-
Pd-Catalyzed Coupling :
Using Pd(PPh₃)₄ and 4-methoxyphenylboronic acid (K₂CO₃, dioxane, 100°C, 12 hours) introduces aryl groups at the C6 position .
Reaction :
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane, 100°C | C6-Aryl-triazolopyridazine derivative | 75% |
Oxidation of the Isopropyloxypropyl Chain
The ether-linked side chain undergoes oxidation with KMnO₄ (H₂O, 80°C, 5 hours) to form a carboxylic acid .
Reaction :
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 5 hours | Carboxylic acid derivative | 58% |
Key Findings from Research:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse biological activities. Its molecular formula is , and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide exhibit significant anticancer properties. For instance, research on 1,2,4-triazole derivatives has shown their effectiveness against various cancer cell lines such as K562 and MCF-7. These compounds induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Similar triazolo derivatives have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual action suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies reveal how the compound interacts at the molecular level with enzymes or receptors implicated in disease states. The binding interactions are critical for understanding its efficacy and potential side effects .
Case Study 1: Anticancer Activity
A study conducted by researchers examined the effects of triazole-containing compounds on human cancer cell lines. The results showed that these compounds inhibited cell growth significantly compared to control groups. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a related compound. The study demonstrated that treatment with the compound reduced inflammatory markers in vitro and in vivo models. This suggests potential therapeutic applications in conditions such as arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The 4-chlorobenzyl substituent in may improve metabolic stability relative to the ether-containing propan-2-yloxy group, which is prone to oxidative degradation.
- Bioactivity : Methoxy-substituted analogs (e.g., ) often exhibit altered binding kinetics due to steric and electronic effects, suggesting the target compound’s methoxy-free structure could favor interactions with flat binding pockets.
Bioactivity and Pharmacological Profiles
While direct data for the target compound are unavailable, inferences can be drawn from related structures:
- N-(2-{6-[(4-Chlorobenzyl)amino]...}ethyl)benzamide : Demonstrated moderate kinase inhibitory activity in preliminary assays, with IC₅₀ values in the micromolar range. The chloro group enhances π-π stacking in hydrophobic enzyme pockets.
- Methoxy-substituted triazolopyridazines : Showed nanomolar affinity for serotonin receptors, attributed to the methoxy group’s hydrogen-bonding capacity. The absence of this group in the target compound may shift selectivity toward other targets.
Biological Activity
The compound 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic molecule that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : The 1,2,4-triazole ring is known for its diverse biological activities.
- Substituents : The presence of a propan-2-yloxy group and a benzamide moiety enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various pathogens:
In studies involving structurally related compounds, it was observed that modifications in the side chains could lead to enhanced antimicrobial efficacy. The introduction of hydrophobic groups often increased membrane permeability, thus improving activity against Gram-positive bacteria.
Antiviral Activity
The triazole derivatives have also been investigated for their antiviral properties. Compounds with similar structural features have demonstrated promising results against viral infections:
- Mechanism of Action : Triazoles may inhibit viral replication by interfering with viral enzymes or host cell receptors.
- Case Studies : A study highlighted that certain triazole derivatives exhibited activity against herpes simplex virus (HSV) and influenza virus strains .
Anticancer Potential
Emerging research has suggested that compounds containing triazole rings may possess anticancer properties. The mechanism is thought to involve:
- Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Specific Pathways : The inhibition of pathways such as PI3K/Akt/mTOR has been noted in related triazole compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key observations include:
- Substituent Variations : Modifications on the triazole ring and side chains significantly affect biological activity.
- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane penetration and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
